molecular formula C19H22N2O6S B2654056 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide CAS No. 946339-02-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide

Cat. No.: B2654056
CAS No.: 946339-02-2
M. Wt: 406.45
InChI Key: NMJWYQJORFFGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide is an organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group bound to a piperidine skeleton, which is further substituted with methoxy and benzamide groups

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the isothiazolidine-1,1-dioxide intermediate, which is then reacted with a methoxy-substituted phenyl compound. The final step involves the introduction of the benzamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide can be compared with other similar compounds, such as phenylpiperidines and benzamides. Its uniqueness lies in the specific substitution pattern and the presence of the isothiazolidine-1,1-dioxide group. Similar compounds include N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide and other phenylpiperidine derivatives .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-9-8-13(21-10-5-11-28(21,23)24)12-15(16)20-19(22)14-6-4-7-17(26-2)18(14)27-3/h4,6-9,12H,5,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJWYQJORFFGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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